N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a complex organic compound. The compound contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Scientific Research Applications
Benzofuran and its derivatives, including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide, are known for their wide range of biological and pharmacological activities. These compounds are present in many bioactive natural and synthetic compounds with potent applications in pharmaceuticals, agriculture, and polymers. Benzofuran derivatives have been studied for their pronounced inhibitory activities against various diseases, viruses, fungi, microbes, and enzymes, making them significant in drug discovery and development processes (Dawood, 2019).
Antimicrobial Applications
The antimicrobial potential of benzofuran compounds is particularly noteworthy. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have historically been used in treating skin diseases, including cancer and psoriasis. Recent research efforts have focused on designing benzofuran-based compounds as antimicrobial agents targeting various clinically approved targets. The unique structural features of benzofuran make it a privileged scaffold in the search for efficient antimicrobial candidates. The emergence of benzofuran as a core structure in the development of new drugs highlights its significance in addressing the global challenge of antibiotic resistance (Hiremathad et al., 2015).
Enzyme Inhibition and Drug Development
Benzofuran derivatives have been identified as effective inhibitors of several enzymes and receptors, contributing to their therapeutic potential. For example, sulfonamide groups present in some benzofuran compounds have shown significant action as carbonic anhydrase inhibitors, which have applications in treating glaucoma, edema, and epilepsy. The pharmacological activities of benzofuran compounds can be enhanced by modifying specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, to increase their therapeutic efficacy compared to reference drugs. This adaptability makes benzofuran derivatives promising candidates for drug development, offering potential solutions for various health conditions, including cancer, inflammation, and microbial infections (Carta et al., 2012).
Mechanism of Action
Target of Action
It’s known that 2,3-dihydrobenzofuran, a component of the compound, is an inhibitor of acetylcholinesterase (ache) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body, thus playing a crucial role in nerve signal transmission .
Mode of Action
If we consider the ache inhibitory activity of 2,3-dihydrobenzofuran, it can be inferred that the compound might prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Biochemical Pathways
Given the potential ache inhibitory activity, it might influence the cholinergic pathway by increasing the availability of acetylcholine . This could have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory processing.
Result of Action
If the compound does inhibit ache as suggested, it could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission . This could have various effects depending on the specific cells and tissues involved.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-13-16-14-26-19-6-2-1-5-18(16)19)15-7-9-17(10-8-15)27(24,25)22-11-3-4-12-22/h1-2,5-10,16H,3-4,11-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHPHSFHWQYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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